molecular formula C13H10ClFN2O B1385859 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide CAS No. 1018244-55-7

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide

Cat. No.: B1385859
CAS No.: 1018244-55-7
M. Wt: 264.68 g/mol
InChI Key: LCFLALARWMHTBK-UHFFFAOYSA-N
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Description

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-amino-substituted benzamide core and a 3-chloro-4-fluorophenyl group at the N-position. Benzamide analogues are widely studied for their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds, with substituents on the phenyl rings critically influencing their bioactivity .

Properties

IUPAC Name

4-amino-N-(3-chloro-4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-7-10(5-6-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFLALARWMHTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium bicarbonate, to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals, aiding in the development of new chemical entities.

Biochemistry

  • Enzyme Interaction Studies : It is employed in biochemical assays to investigate enzyme interactions and protein binding. The compound can be tagged with fluorescent markers or utilized in mass spectrometry for detecting binding events, providing insights into protein interactions and their biological significance .

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that this compound exhibits potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its derivatives have shown varying degrees of inhibition against enzymes like tyrosinase, which is involved in melanin production—suggesting implications for treating pigmentation disorders and neurodegenerative diseases.

Antiviral Activity

  • Studies have explored the antiviral potential of compounds structurally related to this compound, particularly against filoviruses such as Ebola and Marburg. Effective concentrations below 10 μM have been reported, indicating a promising direction for developing therapeutic agents targeting severe viral infections.

Antibiotic Development

  • The compound has been investigated for its role in synthesizing β-lactam antibiotics, crucial for treating bacterial infections. Its incorporation into synthetic pathways has enhanced the efficacy of antibiotic agents.

Tyrosinase Inhibition

A study highlighted that derivatives of this compound exhibited varying degrees of inhibition against tyrosinase. Some derivatives demonstrated improved potency compared to the parent compound, showcasing its potential in dermatological applications.

Antiviral Efficacy

Research involving substituted benzamides demonstrated that specific modifications could enhance antiviral activity against filoviruses. This suggests that structural optimization could yield more effective agents for viral infections.

Antibiotic Synthesis

The integration of this compound into β-lactam synthesis pathways has produced derivatives with enhanced antibacterial properties. This indicates its utility in medicinal chemistry for developing new antibiotics.

Material Science

The compound is utilized in developing advanced materials with specific electronic or optical properties. By incorporating it during synthesis, researchers can alter materials' electrical conductivity or light absorption characteristics, potentially benefiting applications in electronics or photonics.

Catalysis Research

In catalysis studies, this compound may enhance reaction rates or yields in reactions such as Suzuki-Miyaura coupling, showcasing its versatility in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of 4-amino-N-(3-chloro-4-fluorophenyl)benzamide can be contextualized by comparing it to benzamide derivatives with variations in substituent groups. Below is a detailed analysis of its structural and functional relationships with analogous compounds:

Anticancer Activity

  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide: This derivative replaces the 4-amino group with an imidazole ring. It exhibited the highest activity against cervical cancer cell lines among synthesized imidazole derivatives, suggesting that heterocyclic substitutions enhance anticancer potency compared to amino groups .
  • 4-Amino-N-(2'-aminophenyl)benzamide (GOE1734): This compound demonstrated preferential activity in slowly proliferating tumors via DNA crosslinking post in vivo administration.
  • ABM-30 (trans 4-Amino-N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]benzamide): A structurally complex derivative designed for androgen receptor degradation. The addition of a tetramethylcyclobutyl group improves target specificity, highlighting how bulky substituents can refine therapeutic applications .

Enzyme Inhibition

  • 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide: This sulfonamide-containing analogue inhibits carbonic anhydrase (CA) isoforms (CA I, II, IV) with IC₅₀ values of 0.09–0.58 µM, outperforming many benzamide derivatives in CA II inhibition. The sulfamoyl-thiadiazole moiety enhances enzyme binding compared to halogenated phenyl groups .
  • 4-Amino-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide: Replacing the benzamide carbonyl with a sulfonamide group shifts activity toward sulfonamide-associated targets (e.g., antimicrobial or diuretic applications), underscoring the functional group’s impact on biological pathways .

Antimicrobial Properties

  • 4-Amino-N-(o-hydroxyphenyl)benzamide: Active against Klebsiella pneumoniae (MIC = 25 µg/mL), this derivative demonstrates that hydroxyl groups can enhance gram-negative antibacterial activity, whereas chloro-fluoro substituents may prioritize other bioactivities .
  • N-(4-Fluoro-2-methylphenyl)-3-methylbenzamide :
    Structural simplicity (methyl and fluoro groups) correlates with moderate antimicrobial effects, suggesting that halogenation alone is insufficient for broad-spectrum activity without additional functionalization .

Key Research Findings and Contradictions

  • Substituent Effects: Halogenation (Cl, F) enhances target specificity in kinase inhibition and anticancer applications, while hydroxyl or amino groups favor antimicrobial or DNA-intercalating mechanisms .
  • Functional Group Trade-offs : Sulfonamide analogues excel in enzyme inhibition but may lose efficacy in neurological or anticancer contexts compared to benzamides .
  • Therapeutic Specificity : Bulky substituents (e.g., tetramethylcyclobutyl in ABM-30) improve receptor targeting but complicate synthesis and bioavailability .

Biological Activity

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClF N2O. The presence of both chloro and fluorine substituents on the aromatic ring enhances its lipophilicity and bioavailability, which are critical factors in drug design. This unique structural configuration allows the compound to interact effectively with various biological targets.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for potential treatments of pigmentation disorders and neurodegenerative diseases. Studies have demonstrated that this compound can effectively inhibit tyrosinase activity with calculated IC50 values indicating its potency .

Table 1: Inhibitory Activity Against Tyrosinase

CompoundIC50 Value (μM)Reference
This compound2.96 ± 0.34
Kojic Acid17.76 ± 0.18

Proteomics Research

In proteomics, this compound serves as a valuable tool for identifying protein interactions. It can be tagged with fluorescent markers or utilized in mass spectrometry assays to detect binding events . The outcomes typically include the identification of binding partners, which can be quantified to assess interaction strength statistically.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds, particularly against filoviruses such as Ebola and Marburg viruses. Compounds structurally similar to this compound have shown promising results in inhibiting viral entry, with effective concentrations below 10 μM . This indicates a potential pathway for developing therapeutic agents targeting these severe viral infections.

Antibiotic Development

The compound has also been investigated for its role in synthesizing β-lactam antibiotics, crucial for treating bacterial infections. Its incorporation into synthetic pathways has shown promise in enhancing the efficacy of antibiotic agents .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study highlighted that derivatives of this compound exhibited varying degrees of inhibition against tyrosinase, with some derivatives showing improved potency compared to the parent compound .
  • Antiviral Efficacy : Research involving substituted benzamides demonstrated that specific modifications could enhance antiviral activity against filoviruses, suggesting that further structural optimization could yield more effective agents .
  • Antibiotic Synthesis : The integration of this compound into β-lactam synthesis pathways has been shown to produce derivatives with enhanced antibacterial properties, indicating its utility in medicinal chemistry .

Q & A

Q. What synthetic routes are most effective for producing 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide with high purity?

A common approach involves coupling 3-chloro-4-fluoroaniline with 4-aminobenzoyl chloride under Schotten-Baumann conditions. Key parameters include:

  • Solvent selection : Use dichloromethane or THF to enhance reactivity .
  • Base optimization : Triethylamine or pyridine to neutralize HCl byproducts and drive the reaction forward .
  • Temperature control : Maintain 0–5°C during addition to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
    Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the aromatic substituents and amide bond formation. The NH proton in the amide group typically appears as a singlet at δ 8.5–9.5 ppm .
  • Mass spectrometry (ESI/HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 279.05) .
  • UV-Vis spectroscopy : Monitor π→π* transitions in the aromatic/amide moieties (λmax ~250–280 nm) for stability studies .
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., amide···fluorine interactions) .

Q. How does the electronic nature of the 3-chloro-4-fluorophenyl group influence the compound’s reactivity?

The electron-withdrawing Cl and F substituents reduce electron density on the aniline ring, directing electrophilic substitution to the para position relative to the amide group. This steric and electronic profile:

  • Enhances resistance to oxidation at the aromatic amine .
  • Favors nucleophilic substitution at the chloro position under basic conditions (e.g., SNAr with amines or thiols) .
  • Stabilizes the amide bond against hydrolysis due to reduced resonance donation .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Molecular docking (AutoDock, Schrödinger) : Screen against kinase or GPCR targets using the compound’s 3D structure (derived from X-ray data ). Key parameters:
    • Protonation state of the amino group at physiological pH.
    • Flexibility of the amide bond in binding pockets .
  • QSAR studies : Correlate substituent effects (e.g., Cl/F positions) with activity using descriptors like Hammett σ constants or LogP .
  • MD simulations : Assess binding stability over time (e.g., interactions with ATP-binding sites in kinases) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Orthogonal assay validation : Compare results across enzyme inhibition (e.g., fluorescence-based), cell viability (MTT), and phenotypic assays .
  • Metabolic stability testing : Use liver microsomes to rule out false positives from metabolite interference .
  • Crystallographic analysis : Confirm binding modes in protein-ligand complexes to explain potency variations .

Q. How do reaction conditions affect regioselectivity in derivatizing this compound?

  • Nucleophilic substitution (Cl replacement) :
    • Polar aprotic solvents (DMF) : Favor SNAr with strong nucleophiles (e.g., NaN3, KSCN) at 80–100°C .
    • Catalytic CuI : Enable Ullmann-type coupling with aryl boronic acids .
  • Electrophilic substitution (amino group) :
    • Acidic conditions (H2SO4/HNO3) : Nitrate the para position relative to the amino group .
    • Protection/deprotection : Use Boc or Fmoc groups to direct functionalization .

Q. What analytical workflows are recommended for detecting degradation products of this compound under physiological conditions?

  • LC-HRMS : Monitor hydrolytic cleavage of the amide bond (e.g., fragments at m/z 154.02 [C6H5ClF] and m/z 123.04 [C7H7NO]) .
  • Stability-indicating assays :
    • pH 7.4 buffer (37°C) : Simulate blood plasma for hydrolysis studies .
    • Forced degradation (acid/base/oxidative) : Identify labile sites (e.g., amide bond cleavage under 0.1M HCl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-N-(3-chloro-4-fluorophenyl)benzamide
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4-Amino-N-(3-chloro-4-fluorophenyl)benzamide

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